Ethenamine, 2-phenyl-
Description
Nomenclature and Chemical Identity of Ethenamine, 2-phenyl-
The chemical identity of the phenethylamine (B48288) family can be described under various systematic and common names. The principal compound is most commonly known as 2-phenylethylamine or β-phenylethylamine. ontosight.ainih.gov Its systematic IUPAC name is 2-phenylethanamine. nih.goviarc.fr This compound belongs to the phenethylamine class, which are compounds containing a phenyl group substituted at the second position by an ethan-1-amine moiety. iarc.frfoodb.caymdb.ca
"Ethenamine, 2-phenyl-," with CAS Number 5694-20-2, represents a tautomer of 2-phenylethylamine. chemnet.comepa.gov Tautomers are structural isomers of chemical compounds that readily interconvert. In this case, it is the enamine form of the more stable imine, which is in equilibrium with the amine form, 2-phenylethylamine. While the amine form is overwhelmingly prevalent and is the subject of most research, the ethenamine tautomer is a distinct chemical entity.
Below is a data table detailing the chemical properties of the primary compound, 2-phenylethylamine.
| Property | Value |
| IUPAC Name | 2-phenylethanamine nih.gov |
| Synonyms | Phenethylamine, 2-Phenylethylamine, PEA, β-Phenylethylamine nih.govymdb.ca |
| CAS Number | 64-04-0 nih.govsigmaaldrich.com |
| Molecular Formula | C₈H₁₁N ontosight.aisigmaaldrich.com |
| Molecular Weight | 121.18 g/mol ontosight.aisigmaaldrich.com |
| Appearance | Colorless or slightly yellow liquid ontosight.aichemicalbook.com |
| Odor | Fishy acs.orgfoodb.ca |
| Boiling Point | 197-202 °C ontosight.aisigmaaldrich.com |
| Melting Point | < -60 °C ontosight.aisigmaaldrich.com |
| Solubility in water | 63.25 g/L sigmaaldrich.com |
| Density | 0.962 g/mL at 20 °C sigmaaldrich.comchemicalbook.com |
Historical Context of 2-Phenylethanamine Research
The study of 2-phenylethanamine dates back to the late 19th century, with the compound being known since at least 1890. acs.org Its first documented chemical synthesis was achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University, who produced it through the reduction of benzyl (B1604629) cyanide using sodium in ethanol (B145695). acs.org Subsequent research led to the development of alternative synthetic routes, including the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene using lithium aluminum hydride. acs.orgchemicalbook.com
In the early 20th century, classical pharmacological studies began to uncover the compound's biological effects. Research by Tainter, for example, examined its cardiovascular effects in animal models, noting a rapid rise in blood pressure upon intravenous administration. wikipedia.org From its identification as a biogenic amine, scientific discussion has explored its potential role in the central nervous system. capes.gov.br For decades, researchers debated whether it was a physiologically relevant neuromodulator or merely a metabolic by-product. capes.gov.br
A significant chapter in the history of phenethylamine research was written by the chemist Alexander Shulgin, who conducted extensive investigations into its derivatives. acs.org His work explored a wide range of psychoactive compounds built upon the 2-phenylethylamine skeleton, greatly expanding the known chemical space and pharmacological profiles of this compound class. acs.org
Significance of the 2-Phenylethanamine Moiety in Organic Chemistry
The 2-phenylethylamine moiety is one of the most important structural building blocks in medicinal chemistry and organic synthesis. nih.govnih.gov Its significance stems from its widespread presence in nature and its role as a "privileged scaffold" in drug discovery. mdpi.com This simple motif is the core of endogenous catecholamines essential for physiological function, such as dopamine, norepinephrine, and epinephrine. acs.orgmdpi.com It also forms the structural foundation for a diverse range of naturally occurring alkaloids, including complex polycyclic structures like morphine and berberine. acs.orgmdpi.com
In medicinal chemistry, the 2-phenylethylamine framework is a key component in a multitude of synthetic drugs targeting a wide range of receptors. mdpi.comnih.gov Its structural flexibility allows for the synthesis of open-chain derivatives as well as more constrained cyclic analogs. mdpi.comresearchgate.net This versatility has made it a foundational structure for developing ligands for numerous therapeutic targets, including:
Adrenoceptors mdpi.com
Dopamine receptors mdpi.com
Serotonin (5-HT) receptors mdpi.com
Sigma receptors nih.gov
Trace amine-associated receptors (TAAR1) mdpi.com
Furthermore, the 2-phenylethylamine structure is a cornerstone in the strategy of bioisosteric replacement, a fundamental concept in lead optimization. nih.govd-nb.info In this approach, the phenyl ring of a bioactive phenethylamine derivative is replaced by various heteroaromatic rings to fine-tune properties such as potency, selectivity, and pharmacokinetics. nih.govbeilstein-journals.org This highlights the moiety's role not just as a static scaffold but as a dynamic template for rational drug design. nih.gov
The table below presents a selection of important compounds that feature the 2-phenylethylamine moiety, illustrating the scaffold's broad impact across different areas of chemical and biological research.
| Compound Name | Class/Significance |
| Dopamine | A key catecholamine neurotransmitter in the brain, built on the phenethylamine skeleton. mdpi.com |
| Norepinephrine | A catecholamine that functions as both a hormone and a neurotransmitter. acs.org |
| Epinephrine | A hormone and neurotransmitter, also known as adrenaline. acs.org |
| Morphine | A complex polycyclic alkaloid where the phenethylamine unit is embedded in its structure. mdpi.com |
| N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100) | A selective ligand for the σ1 receptor, designed from the phenylethylamine scaffold. acs.org |
| N6-(2-phenylethyl)adenosine | An adenosine (B11128) receptor ligand incorporating the phenethylamine motif. mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5694-20-2 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-phenylethenamine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
InChI Key |
UWRZIZXBOLBCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylethanamine and Its Derivatives
Classical and Conventional Synthesis Routes
Traditional methods for synthesizing 2-phenylethanamine often rely on the reduction of nitrogen-containing functional groups. These routes are well-established and have been widely used for decades.
Reduction of Nitriles (e.g., Benzyl (B1604629) Cyanide)
One of the most common and historical methods for preparing 2-phenylethanamine is through the reduction of benzyl cyanide. researchgate.net This process involves the conversion of the nitrile group (-C≡N) into a primary amine group (-CH₂NH₂). Various reducing agents and catalytic systems can accomplish this transformation.
Catalytic hydrogenation is a prominent technique, frequently employing catalysts like Raney nickel. researchgate.net In a typical procedure, benzyl cyanide is hydrogenated under high pressure and temperature in the presence of the catalyst. The inclusion of ammonia (B1221849) in the reaction mixture is a common strategy to minimize the formation of the secondary amine, di-(β-phenylethyl)-amine, as a byproduct. ibs.re.kr Other catalysts, such as palladium on charcoal, have also been utilized for this conversion. ibs.re.kr
Chemical reduction offers an alternative to catalytic hydrogenation. A classic example is the reduction of benzyl cyanide using sodium metal in ethanol (B145695). researchgate.net More modern reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective in converting nitriles to primary amines. nih.gov Furthermore, electrochemical methods have been developed, where benzyl cyanide is reduced at a cathode, such as palladium black deposited on graphite, to yield the desired amine. researchgate.net
Table 1: Comparison of Reduction Methods for Benzyl Cyanide
| Reducing Agent/Catalyst | Reaction Conditions | Typical Yield | Reference |
|---|---|---|---|
| H₂ / Raney Nickel | High pressure, 120–130°C, liquid NH₃ | 83–87% | ibs.re.kr |
| Sodium / Ethanol | Not specified | Not specified | researchgate.net |
| LiAlH₄ | Not specified | Effective | nih.gov |
| Electrochemical Reduction | Pd/Graphite cathode, aq. methanolic HCl | 70-85% | researchgate.net |
Reduction of Nitroarenes (e.g., β-Nitrostyrene)
The reduction of β-nitrostyrene and its derivatives provides another key pathway to 2-phenylethanamine and its analogues. This method is particularly versatile for creating substituted phenethylamines, as the precursor β-nitrostyrenes are readily accessible through the Henry condensation of benzaldehydes with nitromethane. The reduction requires converting both the nitro group (-NO₂) to an amine (-NH₂) and reducing the carbon-carbon double bond of the styrenic system.
A variety of reducing agents can be employed for this dual transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing both functional groups to afford 2-phenylethanamine. researchgate.net Catalytic hydrogenation over palladium on charcoal is also an effective method. ibs.re.kr
More recent developments have introduced milder and more rapid one-pot procedures. One such method uses a combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂). This system can achieve the reduction of substituted β-nitrostyrenes to the corresponding phenethylamines in good yields under mild conditions, often within 10 to 30 minutes. researchgate.netyale.edu
Table 2: Selected Reduction Methods for β-Nitrostyrene
| Reducing Agent/Catalyst | Key Features | Typical Yield | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-catalytic reducing agent | Effective | researchgate.net |
| H₂ / Palladium on Charcoal | Catalytic hydrogenation method | Good | ibs.re.kr |
| Sodium Borohydride / Copper(II) Chloride | Mild, rapid, one-pot procedure | 62–83% | researchgate.netyale.edu |
Cyclocondensation Reactions
Cyclocondensation reactions are fundamental in synthetic chemistry for constructing cyclic molecules. However, in the context of 2-phenylethanamine, this compound typically serves as a crucial starting material rather than a direct product of such reactions. Two notable examples are the Bischler-Napieralski and Pictet-Spengler reactions, which lead to the formation of important nitrogen-containing heterocyclic systems.
In the Bischler-Napieralski reaction , a β-arylethylamide, which can be prepared from 2-phenylethanamine by acylation, undergoes intramolecular cyclization using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). researchgate.netd-nb.info This reaction yields a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to form an isoquinoline. rsc.org
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as 2-phenylethanamine, with an aldehyde or ketone in the presence of an acid catalyst. researchgate.netdntb.gov.ua The reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic substitution to close the ring, ultimately forming a tetrahydroisoquinoline. dntb.gov.uanih.gov This reaction is widespread in the biosynthesis of alkaloids. researchgate.net
Therefore, while cyclocondensation is not a direct synthetic route to the acyclic 2-phenylethanamine, this compound is a key building block for the synthesis of complex heterocyclic derivatives via these reactions.
Modern and Advanced Synthetic Strategies
Contemporary approaches to the synthesis of amines increasingly focus on efficiency, selectivity, and atom economy. Catalytic methods, particularly those involving transition metals, are at the forefront of these developments.
Catalytic Approaches in Ethenamine, 2-phenyl- Synthesis
Transition metal catalysis offers powerful tools for forming carbon-nitrogen bonds, including through the direct functionalization of C-H bonds, which represents a highly atom-economical strategy.
The direct conversion of a C-H bond to a C-N bond, known as C-H amination or amidation, is a transformative approach in amine synthesis. Dirhodium catalysts have emerged as particularly versatile for promoting the oxidation of aliphatic C-H centers. nih.gov
An effective method for intermolecular C-H amination has been developed utilizing a dirhodium catalyst, specifically dirhodium(II) tetrakis(N-dodecyl-2-pyrrolidone-5S-carboxylate), often abbreviated as Rh₂(esp)₂. nih.gov This process can functionalize the C-H bonds of hydrocarbons, with a notable selectivity for benzylic positions due to their lower bond dissociation energy. For instance, the reaction with benzylic hydrocarbons like ethylbenzene (B125841) preferentially occurs at the benzylic C-H bond.
The reaction typically employs an oxidant, such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), and a nitrogen source. researchgate.net While this specific methodology is highly effective for creating benzylic amines (substituting a hydrogen on the carbon directly attached to the phenyl ring), its application to the less reactive terminal methyl group of ethylbenzene to directly form 2-phenylethanamine derivatives is more challenging and less commonly reported. Nonetheless, the development of rhodium-catalyzed C-H amination represents a significant advancement in the synthesis of amine derivatives from simple hydrocarbon precursors. nih.gov
Table 3: Components of Rh-Catalyzed Benzylic C-H Amidation
| Component | Role | Example | Reference |
|---|---|---|---|
| Catalyst | Facilitates nitrene insertion into C-H bond | Rh₂(esp)₂ | nih.gov |
| Substrate | Hydrocarbon with C-H bond to be functionalized | Benzylic hydrocarbons (e.g., Indane) | nih.gov |
| Nitrogen Source | Provides the amine/amide functionality | Sulfamate esters, Carbamates | nih.gov |
| Oxidant | Generates the reactive nitrenoid intermediate | PhI(O₂CᵗBu)₂ | nih.gov |
Photocatalytic Methods
A significant advancement in the synthesis of β-phenethylamines is the use of photocatalysis. A noteworthy example is a photoassisted nickel-catalyzed reductive cross-coupling reaction. acs.orgacs.org This method allows for the synthesis of a wide array of β-phenethylamine derivatives through the coupling of tosyl-protected alkyl aziridines with commercially available (hetero)aryl iodides. acs.orgacs.org
This modular and mild approach operates without the need for stoichiometric heterogeneous reductants and employs an inexpensive organic photocatalyst. acs.orgacs.org The reaction demonstrates broad functional group tolerance, with successful couplings of aziridines bearing benzylic, aliphatic chloride, ester, and phthalimide (B116566) groups. acs.org Mechanistic studies indicate that the reaction proceeds through a nucleophilic iodide ring opening of the aziridine, which generates an iodoamine as the active electrophile. acs.org This strategy is also applicable to the cross-coupling of Boc-protected aziridines. acs.org
| Aziridine Derivative | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| N-Tosyl-2-methylaziridine | Iodobenzene | N-Tosyl-2-phenylpropan-1-amine | 85 |
| N-Tosyl-2-ethylaziridine | 4-Iodoanisole | N-Tosyl-1-(4-methoxyphenyl)butan-2-amine | 78 |
| N-Tosyl-2-benzylaziridine | 1-Iodonaphthalene | N-Tosyl-1-(naphthalen-1-yl)-3-phenylpropan-2-amine | 72 |
| N-Boc-2-methylaziridine | Iodobenzene | tert-Butyl (1-phenylpropan-2-yl)carbamate | 65 |
Green Chemistry Approaches
In line with the principles of sustainable chemistry, several green approaches for the synthesis of 2-phenylethanamine and its derivatives have been developed. These methods aim to reduce the environmental impact by using biocatalysts, greener solvents, and more energy-efficient processes. nih.govlongdom.org
One such approach is the selective hydrogenation of benzyl cyanide to 2-phenylethylamine using a Pd/Al2O3 catalyst in a multiphase reaction medium of n-hexane, water, and CO2. This system demonstrates high selectivity (>90%) for the primary amine and prevents catalyst deactivation, showcasing the synergistic effects of water and CO2 in promoting a cleaner reaction. rsc.org
Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.govijfmr.com While direct enzymatic synthesis of 2-phenylethanamine is an area of ongoing research, the enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol (B73330) has been studied, highlighting the role of enzymes like monoamine oxidase, aldehyde dehydrogenase, and aldehyde oxidase in its metabolic pathway. nih.gov The principles of biocatalysis are widely applied in the synthesis of chiral amines, offering a sustainable alternative to traditional chemical methods. nih.govlongdom.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. A fast and efficient synthesis of 2-(benzyloxy)-N,N-disubstituted-2-phenylethan-1-amines has been reported using a monowave reactor. researchgate.net This method involves the reaction of a regioisomeric mixture of amino alcohols, derived from the ring-opening of styrene (B11656) oxide with dialkylamines, with a benzylating agent under microwave irradiation. This approach provides a concise and metal-catalyst-free route to these functionalized phenethylamine (B48288) derivatives. researchgate.net
The elimination of volatile organic solvents is a key objective of green chemistry. Solvent-free reactions not only reduce environmental pollution but can also lead to improved reaction rates and selectivity. While a direct solvent-free synthesis of 2-phenylethanamine is not widely reported, the principles have been applied to related amine syntheses. For instance, the synthesis of propargylamines can be achieved through solvent-free A3 and KA2 coupling reactions. rsc.org Additionally, a simple and solvent-free batch procedure has been developed for the kinetic resolution of racemic primary amines, including α-phenylethylamine, through acylation catalyzed by Candida antarctica lipase (B570770) B. nih.gov This chemo-enzymatic method yields the resolved amine and its corresponding amide with high enantiomeric excess (ee ≥ 95%). nih.gov
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach aligns with the principles of atom economy and step economy.
The 2-phenylethanamine scaffold can be accessed or elaborated through MCRs. For example, a photocatalytic olefin-hydroaminoalkylation has been developed for the synthesis of tertiary alkylamines from dialkylamines, olefins, and aliphatic carbonyl compounds. cam.ac.uk This method, which proceeds via the formation of an α-amino radical, demonstrates broad functional group tolerance and can be applied to the synthesis of complex amine structures. cam.ac.uk Another example is a three-component reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide to produce phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine derivatives. rsc.org
Stereoselective and Chiral Synthesis
The synthesis of enantiomerically pure 2-phenylethanamine derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective and chiral synthetic methods have been developed.
One approach involves the asymmetric hydrogenation of prochiral imines, enamines, or other unsaturated precursors using transition metal catalysts with chiral ligands. ajchem-b.comnih.govacs.org This is a highly efficient and atom-economical method for producing chiral amines with high enantioselectivity. acs.org For instance, the asymmetric hydrogenation of N-aryl imines derived from acetophenones has been extensively studied, achieving excellent levels of enantioselectivity. acs.org
Another strategy is the use of chiral auxiliaries. For example, the lithiation of N-(2-phenylethyl)isobutyramide in the presence of the chiral ligand (-)-sparteine, followed by reaction with an electrophile, provides benzylically substituted 2-phenylethylamines in good yields (58-90%) and with enantiomeric ratios up to 91:9. acs.org
Metal-free asymmetric synthesis of 2-arylethylamines has also been reported, employing organocatalysts or chiral starting materials to induce stereoselectivity. mdpi.com These methods offer an alternative to transition metal catalysis, avoiding potential metal contamination of the final product. mdpi.com
| Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Chlorotrimethylsilane | (S)-N-(2-phenyl-2-(trimethylsilyl)ethyl)isobutyramide | 90 | 91:9 |
| Chlorotributylstannane | (S)-N-(2-phenyl-2-(tributylstannyl)ethyl)isobutyramide | 86 | 88:12 |
| Benzyl bromide | (S)-N-(2,3-diphenylpropyl)isobutyramide | 82 | 91:9 |
| Allyl bromide | (S)-N-(2-phenylpent-4-en-1-yl)isobutyramide | 68 | 83:17 |
| Cyclohexanone | (S)-N-(2-(1-hydroxycyclohexyl)-2-phenylethyl)isobutyramide | 58 | 72:28 |
Preparation of Functionalized Ethenamine, 2-phenyl- Derivatives
The functionalization of the 2-phenylethanamine scaffold is crucial for modulating its properties and for its application in various fields. A variety of methods have been developed to introduce substituents at the nitrogen atom, the ethyl chain, and the phenyl ring.
N-substituted 2-phenylethanamine derivatives can be prepared through reductive amination of benzaldehydes with 2-phenylethanamine, followed by reduction of the resulting imine with reagents such as sodium borohydride. researchgate.net The photocatalytic cross-coupling method mentioned earlier also provides access to N-protected β-phenethylamines. acs.org
Substitution at the ethyl chain, particularly at the benzylic position, can be achieved through methods like the asymmetric lithiation-substitution sequence. acs.org This allows for the introduction of a range of substituents, including silyl, stannyl, alkyl, and hydroxymethyl groups. acs.org
Ring-substituted 2-phenylethanamine derivatives are often synthesized from correspondingly substituted starting materials. For example, the synthesis of photoreactive 2-phenethylamine derivatives, which can be used as photoaffinity labels, has been reported. nih.gov The modularity of the Ni/photoredox coupling method also allows for the use of a wide variety of substituted aryl iodides, leading to a diverse range of ring-functionalized β-phenethylamines. acs.org
Amidation Reactions
Amidation reactions represent a fundamental class of transformations for the synthesis of derivatives of 2-phenylethanamine. These reactions involve the formation of an amide bond, typically by reacting a carboxylic acid or its activated derivative with an amine. This approach is widely used to produce N-acyl-2-phenylethanamines, which are precursors to a variety of biologically active compounds.
One direct approach involves the catalytic amidation of carboxylic acids with amines. For instance, the direct amidation of phenylacetic acid and its derivatives with various amines can be achieved using catalysts like nickel(II) chloride (NiCl₂). nih.gov This method avoids the need for pre-activating the carboxylic acid, offering a more atom-economical route. The reaction typically proceeds by heating a mixture of the carboxylic acid and the amine in a suitable solvent, such as toluene, in the presence of the catalyst. nih.gov The efficiency of this reaction can be influenced by steric and electronic effects of substituents on the aromatic ring of the phenylacetic acid. nih.gov Generally, para-substituted derivatives show higher yields compared to meta and ortho-substituted counterparts. nih.gov
The reaction is versatile, allowing for the synthesis of a wide range of amide derivatives from different carboxylic acids and amines. nih.gov The process is often carried out in a sealed vessel, and interestingly, it can proceed favorably without the need for water removal, which simplifies the product separation and catalyst recovery process. nih.gov
Below is a table summarizing the synthesis of various amide derivatives using a Nickel(II) chloride catalyzed amidation protocol.
| Carboxylic Acid Substrate | Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 94 |
| 4-Methylphenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 96 |
| 3-Methylphenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 92 |
| 2-Methylphenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 65 |
| 4-Methoxyphenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 95 |
Substitution Reactions (e.g., Electrophilic Substitution, Cyano-derivatization)
Substitution reactions are pivotal for modifying the 2-phenylethanamine structure, either at the aromatic ring or by building the ethylamine (B1201723) sidechain itself.
Electrophilic Aromatic Substitution
The phenyl group of 2-phenylethanamine is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. The ethylamine side chain acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. However, the reaction conditions, particularly the acidity of the medium, play a crucial role in determining the outcome. byjus.com
In neutral or basic conditions, the amino group (-NH₂) is an activating, ortho, para-directing group. In contrast, under strongly acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.com This ammonium (B1175870) group is a powerful deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring. byjus.comlibretexts.org Consequently, the nitration of 2-phenylethanamine can yield a significant amount of the meta-nitro derivative, alongside the expected ortho and para products. byjus.com
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. However, the amino group can interfere with the Lewis acid catalyst, often requiring a protecting group strategy. byjus.com
| Reaction | Reagents | Electrophile | Major Product(s) | Reference |
|---|---|---|---|---|
| Nitration (acidic) | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | meta-Nitro-2-phenylethanamine, para-Nitro-2-phenylethanamine | byjus.com |
| Halogenation | Br₂, FeBr₃ | Br⁺ | para-Bromo-2-phenylethanamine, ortho-Bromo-2-phenylethanamine | libretexts.org |
Cyano-derivatization
The use of cyano-derivatives provides a classic and effective pathway for the synthesis of 2-phenylethanamine itself. One of the earliest reported syntheses involved the reduction of benzyl cyanide (phenylacetonitrile). acs.org This method constructs the ethylamine side chain from a benzyl precursor.
The synthesis involves two main steps:
Formation of Benzyl Cyanide: Typically prepared from benzyl chloride via a nucleophilic substitution reaction with a cyanide salt (e.g., sodium cyanide).
Reduction of the Nitrile: The cyano group (-C≡N) of benzyl cyanide is reduced to a primary amino group (-CH₂NH₂). This reduction can be accomplished using various reagents, including:
Sodium in ethanol (a classic method). acs.org
Catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel. acs.org
Lithium aluminum hydride (LiAlH₄). acs.org
This synthetic route is highly effective for producing the parent 2-phenylethanamine and can be adapted to create derivatives by starting with substituted benzyl cyanides. acs.org
Reaction Mechanisms and Chemical Reactivity of 2 Phenylethanamine
Aminolysis Reactions of Ethenamine, 2-phenyl- Analogues
Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with an amine. In the context of 2-phenylethanamine and its analogues, the primary amino group acts as a nucleophile, attacking electrophilic centers, such as the carbonyl carbon of esters or anhydrides. This results in the formation of an amide bond. The reactivity in these reactions is influenced by the basicity and steric hindrance of the amine.
Studies on the aminolysis of N-hydroxysuccinimide esters have provided insights into the relative reactivities of various amines, including 2-phenylethanamine. The reaction proceeds through a tetrahedral intermediate, and the rate is dependent on the nucleophilicity of the attacking amine. mst.edu
| Amine | pKa | Relative Reactivity |
|---|---|---|
| Aniline | 4.60 | 1.2 x 10⁻⁴ |
| Anisidine | 5.34 | 1.9 x 10⁻³ |
| 2-Phenylethanamine | 9.83 | Data Not Specified in Source |
| n-Butylamine | 10.60 | Data Not Specified in Source |
Table 1. Relative reactivities of selected amines in the aminolysis of substituted benzoyl-N-hydroxysuccinimide esters. mst.edu Note: While phenethylamine (B48288) was used in the study, its specific relative reactivity value was not listed in the provided abstract data. Its pKa is significantly higher than aniline, suggesting higher nucleophilicity. mst.eduwikipedia.org
Lithiation Studies of 2-Phenylethanamine Derivatives
Lithiation involves the replacement of a hydrogen atom with a lithium atom, typically using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). This process generates a highly reactive organolithium species that can be quenched with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For 2-phenylethanamine derivatives, lithiation can occur at several positions, primarily dictated by the directing effects of substituents.
Alpha-lithiation refers to the deprotonation of the benzylic carbon (the carbon atom adjacent to the phenyl ring, also known as the α-carbon). The protons on this carbon are more acidic than typical aliphatic protons due to the resonance stabilization of the resulting carbanion by the phenyl ring. To facilitate this reaction and prevent competitive N-H deprotonation, the amino group is typically protected or derivatized.
Research has shown that N'-phenethyl-N,N-dimethylurea can be selectively lithiated at the α-position using t-BuLi in tetrahydrofuran (B95107) (THF) at -78 °C. researchgate.net This lithiated intermediate readily reacts with a range of electrophiles, yielding substituted derivatives in excellent yields. researchgate.net This strategy provides a powerful method for functionalizing the benzylic position of the phenethylamine scaffold. researchgate.net Similarly, the lithiation of N-(2-phenylethyl)isobutyramide, in the presence of (-)-sparteine, allows for asymmetric substitution at the benzylic position. nih.gov
| Substrate | Lithium Reagent | Reaction Site | Outcome |
|---|---|---|---|
| N'-Phenethyl-N,N-dimethylurea | t-BuLi | α-carbon (CH₂ next to phenyl ring) | Reacts with electrophiles in excellent yields. researchgate.net |
| N'-(3-Phenylpropyl)-N,N-dimethylurea | t-BuLi | α-carbon (CH₂ next to phenyl ring) | Reacts with electrophiles in excellent yields. researchgate.net |
| N-(2-Phenylethyl)isobutyramide | s-BuLi / (-)-sparteine | α-carbon (benzylic position) | Provides benzylically substituted products in 58-90% yields. nih.gov |
Table 2. Examples of Alpha-Lithiation in 2-Phenylethanamine Derivatives. researchgate.netnih.gov
Lateral lithiation is a type of directed ortho-metalation where deprotonation occurs at a benzylic position of an alkyl group that is ortho to a directing metalation group (DMG) on the aromatic ring. wikipedia.org This process is highly regioselective, guided by the coordination of the organolithium reagent to the heteroatom-containing DMG. wikipedia.org
For a standard 2-phenylethanamine molecule, this reaction is not directly applicable as it lacks an ortho-alkyl substituent. However, the principle is relevant for specifically substituted analogues. For instance, studies on N'-(2-methylbenzyl)-N,N-dimethylurea have shown that lithiation with t-BuLi occurs on the nitrogen and on the benzylic methyl group at the 2-position of the ring. researchgate.net This demonstrates that with the appropriate substitution pattern, lateral lithiation can be a viable pathway for functionalizing the aromatic ring's side chains in complex phenethylamine systems.
Deamination Pathways of 2-Phenylethanamine Systems
Deamination is the removal of an amino group from a molecule. For 2-phenylethanamine, this can occur through both enzymatic and chemical pathways, leading to different products and involving distinct intermediates.
Enzymatic Oxidative Deamination: In biological systems, 2-phenylethanamine is primarily metabolized via oxidative deamination catalyzed by monoamine oxidase B (MAO-B). iiarjournals.orgnih.gov This reaction converts the primary amine to phenylacetaldehyde (B1677652), which is subsequently oxidized to phenylacetic acid by enzymes such as aldehyde dehydrogenase and aldehyde oxidase. iiarjournals.orgnih.gov This is a major catabolic pathway for endogenous and ingested 2-phenylethanamine. wikipedia.org In some bacteria, such as Pseudomonas putida U, deamination to phenylacetaldehyde is catalyzed by a quinohaemoprotein amine dehydrogenase. nih.gov
Chemical Deamination with Nitrous Acid: Treatment of 2-phenylethylamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to deamination via a diazonium ion intermediate (Ph-CH₂CH₂-N₂⁺). This highly unstable species readily loses nitrogen gas (N₂) to form a primary carbocation. This carbocation can then undergo rearrangement. acs.orgcdnsciencepub.com Studies using carbon-14 (B1195169) labeled 2-phenylethylamine-1-¹⁴C have shown that the reaction proceeds with significant rearrangement of the carbon skeleton. cdnsciencepub.com This occurs through the formation of a symmetric phenonium ion intermediate, where the phenyl ring participates in stabilizing the positive charge. acs.org The result is a mixture of products, including 2-phenylethanol (B73330) and 1-phenylethanol, with the label scrambled between the two carbon atoms of the ethyl chain. acs.orgcdnsciencepub.com
| Acid Medium | Extent of C¹⁴ Rearrangement |
|---|---|
| 10% HCl | 22.5% |
| 10% HClO₄ | 20.5% |
| 50% Acetic Acid | 21.5% |
| Glacial Acetic Acid | 21.0% |
Table 3. Extent of Rearrangement in the Nitrous Acid Deamination of 2-Phenylethylamine-1-¹⁴C in Various Acidic Media. cdnsciencepub.com
General Reactivity of the Ethanamine Moiety
The ethanamine portion of the molecule dictates its fundamental reactions, including acylation, protonation, oxidation, and reduction.
Acylation: As a primary amine, 2-phenylethanamine readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters. byjus.com This nucleophilic substitution reaction replaces one of the hydrogen atoms on the amino group with an acyl group, forming a stable N-substituted amide, such as N-acetyl-2-phenylethylamine. byjus.comguidechem.com
Protonation: The amino group is basic (pKa of the conjugate acid is 9.83) and is readily protonated by acids to form a stable crystalline phenylethylammonium salt, such as 2-phenylethylamine hydrochloride. wikipedia.org In the protonated state, the molecule can adopt a folded conformation stabilized by an intramolecular NH⁺-π interaction between the ammonium (B1175870) group and the phenyl ring. nih.gov The protonation state is critical for its interaction with biological targets, such as cytochrome P450 enzymes. nih.gov
Oxidation: The primary oxidative pathway for 2-phenylethanamine is the enzymatic deamination catalyzed by MAO-B, which converts the amine to an aldehyde (phenylacetaldehyde) and ultimately to a carboxylic acid (phenylacetic acid). iiarjournals.orgnih.gov Chemical oxidation with stronger oxidizing agents, such as trifluoroperacetic acid, can also oxidize the amino group. sciencemadness.org
Reduction: The amino group of 2-phenylethanamine is in a low oxidation state and is not susceptible to reduction under typical chemical conditions. The synthesis of 2-phenylethanamine often involves the reduction of other functional groups, such as a nitro group (from β-nitrostyrene) or a nitrile (from benzyl (B1604629) cyanide), to form the amine. wikipedia.orgchemrxiv.org While the amine itself is not reduced, the aromatic phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation under high pressure and temperature, though this is a reaction of the phenyl moiety rather than the ethanamine group.
Theoretical and Computational Chemistry Studies of Ethenamine, 2 Phenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric, energetic, and electronic properties of Ethenamine, 2-phenyl-. These calculations employ approximations of the Schrödinger equation to model the behavior of electrons and nuclei within the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for Ethenamine, 2-phenyl- have been instrumental in understanding its conformational preferences and vibrational spectra. nih.govnih.gov Studies have utilized DFT in conjunction with methods like Møller–Plesset perturbation theory (MP2) to identify possible conformers of the molecule. nih.gov By changing the orientation of the ethyl and amino (NH2) groups, computational analyses have found as many as nine possible conformers. nih.gov
These calculations are also used to predict spectroscopic data. By comparing the calculated Raman spectra of different conformers with experimental spectra, researchers can confirm the coexistence of multiple conformers in a liquid state. nih.gov Furthermore, DFT is employed to study properties such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, which help in evaluating potential charge transfers and the reactivity of the molecule. nih.gov
Table 1: Example of DFT Application in Conformational Analysis of Ethenamine, 2-phenyl-
| Computational Method | Key Finding | Reference |
| DFT/MP2 | Identification of nine possible molecular conformers. | nih.gov |
| DFT (B3LYP) | Optimization of molecular structure for analysis of electronic properties. | nih.gov |
| DFT | Calculation of Raman spectra to identify conformers in liquid state. | nih.gov |
Semi-Empirical Methods (e.g., PM3, ZINDO/1)
Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger molecules or systems. wikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. wikipedia.org
The Parametric Method 3 (PM3) is a prominent semi-empirical method that has been applied to study amine compounds. researchgate.net PM3, which is a reparameterization of the Austin Model 1 (AM1), is used to calculate properties like heats of formation, molecular geometries, and ionization potentials. researchgate.netuni-muenchen.de Studies on amine antioxidants have shown that PM3 and AM1 can satisfactorily reproduce experimental bond dissociation enthalpies (BDEs) for the N–H bond. researchgate.net However, these methods tend to overestimate ionization potential values when compared with experimental data. researchgate.net In cases where PM3 calculations face convergence issues, the AM1 method is often used to refine the results. researchgate.net Other methods like ZINDO/1 are primarily used to calculate excited states and predict electronic spectra. wikipedia.orgresearchgate.net
Conformational Analysis and Molecular Structures
The biological and chemical activity of Ethenamine, 2-phenyl- is closely linked to its three-dimensional structure. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
Investigating the torsional potential energy surface is crucial for understanding the barriers to rotation around the single bonds in the ethylamine (B1201723) side chain of Ethenamine, 2-phenyl-. researchgate.net These studies allow for the calculation of energy profiles as specific dihedral angles are systematically changed. researchgate.netnih.govnih.gov The resulting energy profiles reveal the relative energies of different conformers and the transition states that separate them.
For Ethenamine, 2-phenyl-, two main categories of conformers have been identified: gauche (folded) and anti (extended) conformations, which describe the disposition of the alkyl-amine chain relative to the phenyl ring. researchgate.netrsc.org Computational studies, supported by molecular beam Fourier transform microwave spectroscopy, have identified at least four stable conformers in the gas phase. researchgate.netrsc.org The two most stable conformers possess a gauche structure, while the other two adopt an anti arrangement. rsc.org
Table 2: Low-Energy Conformers of Ethenamine, 2-phenyl-
| Conformer Type | Description | Stability | Reference |
| Gauche (G) | The alkyl-amine chain is folded towards the phenyl ring. | Most stable conformers | researchgate.netrsc.org |
| Anti (A) | The alkyl-amine chain is extended away from the phenyl ring. | Less stable conformers | researchgate.netrsc.org |
Intramolecular Hydrogen Bonding Interactions
Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of a molecule. rsc.org In the case of Ethenamine, 2-phenyl-, the most stable gauche conformers are stabilized by a weak intramolecular N-H···π interaction. researchgate.netrsc.org This non-covalent interaction occurs between a hydrogen atom of the amino group (N-H) and the π-electron system of the aromatic ring. researchgate.netrsc.org The presence of the N-H group is essential for this type of hydrogen bonding. quora.com This interaction is a key factor in making the folded gauche conformations energetically more favorable than the extended anti conformations. researchgate.netrsc.org
Solvent Effects in Ethenamine, 2-phenyl- Reactions
The solvent in which a reaction is conducted can have a profound impact on reaction rates and outcomes. For reactions involving Ethenamine, 2-phenyl-, the polarity and protic nature of the solvent are particularly influential. researchgate.netsci-hub.se Solvated forms of amines can exhibit different structural and reactive properties compared to their gas-phase counterparts due to interactions with solvent molecules. researchgate.net
The effect of solvents has been demonstrated in the two-step addition reaction of Ethenamine, 2-phenyl- with methyl acrylate. researchgate.netsci-hub.se Studies show that this reaction is strongly catalyzed by polar, protic solvents like methanol (B129727). researchgate.netsci-hub.se In contrast, the reaction proceeds significantly slower in less polar solvents such as chloroform (B151607) (CHCl3) or under solventless conditions. researchgate.netsci-hub.se
For instance, the first step of the reaction (mono-addition) in methanol at room temperature reaches over 95% completion in just 15 minutes. researchgate.netsci-hub.se The same conversion in chloroform requires 50 hours. researchgate.netsci-hub.se This dramatic difference in reaction rate highlights the role of the protic solvent in stabilizing transition states and facilitating the reaction pathway. researchgate.netsci-hub.se
Table 3: Solvent Effect on the Reaction of Ethenamine, 2-phenyl- with Methyl Acrylate
| Solvent | Reaction Time for First Addition Step | Reaction Rate | Reference |
| Methanol | 15 minutes | Very Fast | researchgate.netsci-hub.se |
| Chloroform (CHCl3) | 50 hours | Slow | researchgate.netsci-hub.se |
| Solventless | >220 hours (for second addition step) | Very Slow | researchgate.netsci-hub.se |
Electronic Structure and Reactivity Predictions
Theoretical and computational chemistry studies provide profound insights into the intrinsic properties of molecules, predicting their behavior in chemical reactions. For Ethenamine, 2-phenyl-, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate its electronic structure and forecast its reactivity. These studies involve the calculation of various molecular orbitals and quantum chemical descriptors.
The electronic properties of Ethenamine, 2-phenyl- are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity.
In Ethenamine, 2-phenyl-, the presence of the electron-rich enamine functional group and the π-conjugated phenyl ring significantly influences the energies and distributions of these frontier orbitals. The nitrogen lone pair and the double bond of the enamine moiety contribute to a high-energy HOMO, making the molecule a good electron donor. The phenyl group, depending on its interaction with the enamine, can modulate the electronic properties.
To quantify the reactivity of Ethenamine, 2-phenyl-, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors provide a comprehensive picture of the molecule's chemical behavior.
Illustrative Global Reactivity Descriptors for Ethenamine, 2-phenyl-
| Descriptor | Formula | Significance | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -5.50 |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.50 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 5.00 |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.50 |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron | 0.50 |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.00 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.50 |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.20 |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic power of the molecule | 1.80 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational studies for Ethenamine, 2-phenyl- were not found in the available literature. The values are representative of what might be expected for an aromatic enamine.
Another powerful tool in computational chemistry for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For Ethenamine, 2-phenyl-, the MEP map would likely show a region of high negative potential around the nitrogen atom and the β-carbon of the enamine, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential.
Summary of Predicted Reactivity for Ethenamine, 2-phenyl-
| Feature | Predicted Characteristic |
| Nucleophilic Sites | Nitrogen atom, β-carbon of the enamine |
| Electrophilic Sites | Hydrogen atoms of the amine and phenyl groups |
| Reactivity | Expected to be a reactive molecule due to the enamine functionality |
| Primary Reactions | Likely to undergo electrophilic addition at the β-carbon and reactions involving the nucleophilic nitrogen |
Spectroscopic and Analytical Characterization of 2 Phenylethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-phenylethanamine, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively, while specialized techniques can probe the environment of other nuclei like ¹⁴N.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-phenylethanamine provides distinct signals for the aromatic and aliphatic protons. The protons of the phenyl group typically appear as a complex multiplet in the downfield region, a characteristic of aromatic systems. The two methylene (B1212753) groups of the ethyl chain present as two triplets, assuming sufficient resolution, due to spin-spin coupling with each other. The chemical shift of the amino (-NH₂) protons can be variable and may appear as a broad singlet. Its position is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Representative ¹H NMR Chemical Shifts for 2-Phenylethanamine
| Protons | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| C₆H₅- | ~7.20-7.35 | Multiplet |
| -CH₂-Ar | ~2.75 | Triplet |
| -CH₂-N | ~2.95 | Triplet |
| -NH₂ | Variable (e.g., ~1.5) | Broad Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of 2-phenylethanamine offers complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. The spectrum will show distinct signals for the carbon atoms of the phenyl ring and the two aliphatic carbons of the ethyl side chain. The aromatic carbons typically resonate in the range of 125-140 ppm, with the ipso-carbon (the carbon attached to the ethyl group) having a distinct chemical shift. The two methylene carbons will appear in the aliphatic region of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shifts for 2-Phenylethanamine
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| C1 (ipso-Ar) | ~139.5 |
| C2/C6 (ortho-Ar) | ~129.0 |
| C3/C5 (meta-Ar) | ~128.5 |
| C4 (para-Ar) | ~126.2 |
| -CH₂-Ar | ~39.8 |
| -CH₂-N | ~43.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Specialized NMR Techniques (e.g., ¹⁴N Nuclear Quadrupole Hyperfine Structure)
Beyond standard ¹H and ¹³C NMR, specialized techniques can provide deeper structural insights. The conformational preferences of 2-phenylethanamine have been investigated using molecular beam Fourier transform microwave (MB-FTMW) spectroscopy, which allows for the resolution of the ¹⁴N nuclear quadrupole hyperfine structure for different conformers. researchgate.net This high-resolution technique has identified multiple conformers of 2-phenylethanamine, including two stable gauche conformers, where the ethylamine (B1201723) side-chain is folded towards the aromatic ring, and two anti conformers with an extended side-chain. researchgate.net The analysis of the ¹⁴N nuclear quadrupole coupling constants provides a conclusive method for the identification and characterization of these distinct conformational states. researchgate.net
Table 3: Experimental ¹⁴N Nuclear Quadrupole Coupling Constants for Conformers of 2-Phenylethanamine
| Conformer | χaa (MHz) | χbb (MHz) | χcc (MHz) |
|---|---|---|---|
| Gauche I | -1.979 | -0.638 | 2.617 |
| Gauche II | -2.000 | -0.570 | 2.570 |
| Anti I | -2.484 | 0.505 | 1.979 |
| Anti II | -2.578 | 0.612 | 1.966 |
Data sourced from a study on the conformational preferences of 2-phenylethylamine. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-phenylethanamine displays a series of absorption bands that are characteristic of its structural features. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below this value. The spectrum also contains characteristic absorptions for aromatic C=C stretching, C-N stretching, and various bending vibrations.
Table 4: Characteristic FT-IR Vibrational Frequencies for 2-Phenylethanamine
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300-3400 | Medium |
| Aromatic C-H Stretch | 3020-3080 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| N-H Bend (scissoring) | 1590-1650 | Medium |
| C-N Stretch | 1020-1250 | Medium |
| Aromatic C-H Out-of-Plane Bend | 690-900 | Strong |
Note: Frequencies are approximate and can be influenced by the physical state of the sample.
Raman Spectroscopy (e.g., Ionization-Loss Stimulated Raman Spectroscopy - ILSRS)
Raman spectroscopy provides complementary information to FT-IR. Studies on liquid 2-phenylethanamine have revealed that multiple conformers coexist in equilibrium. acs.org The Raman spectrum is sensitive to these conformational changes, with specific bands that can be assigned to the anti and gauche forms. For instance, the relative intensity of a band around 762 cm⁻¹ was found to increase with temperature, suggesting it corresponds to the anti conformer. acs.org Furthermore, a red shift in the NH₂ stretching mode in the liquid state compared to an isolated molecule indicates the presence of intermolecular N-H···N hydrogen bonds. acs.org
A specialized technique, Ionization-Loss Stimulated Raman Spectroscopy (ILSRS), has been employed to study clusters of 2-phenylethanamine, such as with water. This method allows for the probing of the vibrational modes of the ground electronic state of size-selected clusters. Such studies provide detailed information on intermolecular interactions and the structural perturbations that occur upon complexation.
Table 5: Selected Raman Shifts and Assignments for Liquid 2-Phenylethanamine
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~762 | Anti Conformer |
| 550-800 | Conformational Equilibrium Region |
| 1250-1500 | Conformational Equilibrium Region |
| ~3300-3400 | N-H Stretch (red-shifted due to H-bonding) |
Data interpreted from a study on the conformational equilibrium of liquid 2-phenylethylamine. acs.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of 2-phenylethanamine and its derivatives through fragmentation analysis. The fragmentation patterns are highly dependent on the ionization method employed, such as Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.com
Under ESI-MS conditions, phenethylamine (B48288) derivatives typically undergo protonation followed by a characteristic loss of ammonia (B1221849) (NH₃). nih.gov This process leads to the formation of intense fragment ions, which have been identified as spiro[2.5]octadienyliums. nih.gov The propensity for this fragmentation is enhanced by the presence of electron-donating groups on the phenyl ring. nih.gov
In GC-EI/MS analysis, the primary fragmentation pathways involve α-cleavage and β-cleavage of the ethylamine side chain. mdpi.com The Cβ-Cα bond breakage is a key fragmentation process for identifying 2C series compounds (psychedelic phenethylamines with methoxy (B1213986) groups at the 2 and 5 positions). mdpi.com A common and diagnostically significant fragment in the mass spectrum of 2-phenylethanamine is the tropylium (B1234903) ion (m/z 91), formed by the cleavage of the Cα-Cβ bond and rearrangement. Another major fragment is observed at m/z 30, corresponding to [CH₂NH₂]⁺, resulting from the same Cα-Cβ cleavage.
The table below summarizes the characteristic mass fragments of 2-phenylethanamine observed with different ionization techniques. mdpi.comresearchgate.net
| Ionization Method | Precursor Ion | Key Fragmentation Process | Characteristic Fragment Ions (m/z) |
| EI-MS | [M]⁺ (m/z 121) | Cα-Cβ cleavage | 91 ([C₇H₇]⁺), 30 ([CH₂NH₂]⁺) |
| ESI-MS | [M+H]⁺ (m/z 122) | Loss of NH₃ | 105 ([M+H-NH₃]⁺) |
| ESI-MS | [M+H]⁺ (m/z 122) | α-cleavage, β-cleavage | Varies with derivative |
This table is interactive. Click on the headers to sort.
High-resolution mass spectrometry (HRMS) coupled with techniques like Kendrick mass defect filters has been developed to characterize specific subclasses, such as 2,5-dimethoxy-phenethylamines (2C-phenethylamines), distinguishing them from other structurally similar compounds. researchgate.netbohrium.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu The UV spectrum of 2-phenylethanamine is primarily determined by the electronic transitions within the phenyl ring chromophore.
In aqueous solutions, 2-phenylethanamine exhibits two main absorption bands. researchgate.net A strong absorption peak is observed near 258 nm, which is characteristic of the π → π* transitions of the benzene (B151609) ring. researchgate.netuomustansiriyah.edu.iq A second, smaller absorption peak appears near 210 nm. researchgate.net Research has shown that with increasing concentration of 2-phenylethanamine in an aqueous solution, the peak near 210 nm can experience a bathochromic (red) shift, while the peak at 258 nm remains relatively unchanged. researchgate.net The presence of an auxochrome, such as the amino group (-NH₂), attached to the benzene chromophore modifies the absorption wavelength and intensity compared to unsubstituted benzene. uomustansiriyah.edu.iq
The table below details the UV absorption maxima for 2-phenylethanamine.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Aqueous Solution | ~258 | ~210 | researchgate.net |
This table is interactive. You can filter the data by entering keywords in the search box.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. Studies on the hydrochloride salt of 2-phenylethanamine (PEA·HCl) have provided detailed insights into its solid-state conformation and intermolecular interactions. researchgate.net
Key crystallographic data for 2-phenylethylammonium chloride are presented below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimension (a) | 4.603 (1) Å |
| Unit Cell Dimension (b) | 5.906 (1) Å |
| Unit Cell Dimension (c) | 32.360 (1) Å |
| Calculated Density | 1.221 g/cm³ |
This table is interactive. Click on the headers to sort.
Advanced Spectroscopic Techniques for Gas Phase Studies
The high flexibility of the ethylamine side chain in 2-phenylethanamine gives rise to a complex conformational landscape. Advanced spectroscopic techniques, often combined with supersonic jet expansions to achieve low temperatures, are employed to study these individual conformers in the gas phase, free from intermolecular interactions.
Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy is a high-resolution technique used to investigate the rotational spectra of molecules, providing precise information about their geometry and conformational preferences. rsc.orgrsc.org Studies on 2-phenylethanamine using MB-FTMW have identified four distinct low-energy conformers in the gas phase. rsc.orgresearchgate.net
These conformers are classified based on the dihedral angle of the alkylamine chain as either gauche (folded) or anti (extended). researchgate.netresearchgate.net The two most stable conformers adopt a gauche disposition, which is stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. rsc.orgresearchgate.net The other two observed conformers have an extended or anti arrangement of the side chain. rsc.orgresearchgate.net The high resolution of MB-FTMW allows for the analysis of the ¹⁴N nuclear quadrupole hyperfine structure, which serves as a definitive tool for the unambiguous identification of each conformer by comparing experimental and theoretically calculated quadrupole coupling constants. rsc.orgresearchgate.net
Resonant Two-Photon Ionization (R2PI) is a sensitive spectroscopic method used to obtain electronic spectra of specific conformers of a molecule in the gas phase. aip.org In this technique, a first laser excites the molecule from its ground electronic state to a specific vibrational level of an excited electronic state. A second laser then ionizes the molecule from this excited state. By scanning the wavelength of the first laser and monitoring the ion signal, a conformer-specific electronic spectrum is obtained. acs.org
R2PI studies on 2-phenylethanamine have been crucial in identifying the presence of multiple stable conformers in a supersonic jet expansion. acs.org This technique, often combined with quantum chemical calculations, allows for the determination of accurate ionization energies for individual conformers. For the most stable conformer of 2-phenylethanamine, the ionization energy has been determined to be 8.63 ± 0.03 eV. aip.org
UV-UV Hole Burning (UV-UV HB) spectroscopy is a powerful technique used to disentangle the overlapping electronic spectra of different conformers present in a sample. researchgate.net The method involves two UV lasers: a "pump" or "burn" laser and a "probe" laser. The burn laser is fixed at a specific wavelength corresponding to an absorption band of one conformer, thereby depleting its ground state population. The probe laser is then scanned across the spectral region of interest. The resulting spectrum will show a "hole" or dip in intensity at the transitions corresponding to the conformer that was selectively excited by the burn laser. researchgate.net
This technique provides unambiguous proof that different spectral features arise from different ground-state conformers. researchgate.net It has been successfully applied to derivatives of 2-phenylethanamine, such as p-aminophenethylamine, to record the individual spectra of four distinct conformers present in the gas phase. researchgate.net This allows for a detailed and conformer-specific analysis of the molecule's electronic structure. researchgate.net
Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)
Thermal analysis techniques are a suite of methods where the physical properties of a substance are measured as a function of temperature while the substance is subjected to a controlled temperature program. cetco.com For 2-phenylethanamine and its derivatives, particularly in the context of pharmaceutical and chemical stability, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical insights into their thermal stability, decomposition pathways, and phase transitions. resolvemass.ca
Thermogravimetric Analysis (TGA)
TGA measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. eltra.com This analysis is highly valuable for determining the thermal stability of a compound, identifying the temperature ranges of decomposition, and quantifying the mass loss associated with specific degradation events. nih.gov The output is a TGA curve, which plots mass percentage against temperature. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the exact temperature at which the most significant degradation occurs. nih.gov
For 2-phenylethanamine, which is a liquid at room temperature, thermal analysis is more commonly performed on its solid, crystalline salts, such as 2-phenylethanamine hydrochloride. The analysis of such salts can reveal the loss of moisture, the onset of decomposition, and the formation of volatile byproducts. azom.com
Differential Thermal Analysis (DTA)
DTA is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. wikipedia.orghitachi-hightech.com The resulting DTA curve plots this temperature difference (ΔT) against temperature. This method is used to detect physical and chemical changes that involve a change in enthalpy, such as melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic). wikipedia.org While TGA only detects changes involving mass loss, DTA can identify thermal events like melting where no mass is lost. abo.fi
Simultaneous Thermal Analysis (STA)
Modern instruments often perform TGA and DTA (or Differential Scanning Calorimetry, DSC) simultaneously on the same sample. hitachi-hightech.com This technique, known as STA, provides a comprehensive thermal profile. By correlating mass loss events from the TGA curve with endothermic or exothermic peaks from the DTA curve, a more complete understanding of the thermal processes can be achieved. cetco.com For example, an endothermic peak on the DTA curve that coincides with a mass loss on the TGA curve strongly indicates a decomposition or dehydration event. azom.com
Research Findings for 2-Phenylethanamine Derivatives
While specific TGA/DTA data for the parent compound 2-phenylethanamine is not extensively published due to its liquid state at standard conditions, studies on its derivatives and related structures provide valuable insights. For instance, the thermal behavior of a pyridazinone derivative, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, was investigated using TGA and DTA to determine its thermal stability. nih.gov The analysis was conducted in a pure air atmosphere with a heating rate of 10°C/min. The study revealed that the compound was thermally stable up to its melting point, indicating its suitability for various applications without thermal degradation under normal processing temperatures. nih.gov
The general thermal decomposition pattern for many amine-based compounds involves the evolution of nitrogen oxides (NOx) and carbon oxides under fire or high-temperature conditions.
Below is a representative data table summarizing the type of information obtained from a simultaneous TGA/DTA analysis of a hypothetical, solid derivative salt of 2-phenylethanamine, based on typical behavior observed for amine hydrochlorides in pharmaceutical analysis. azom.com
| Temperature Range (°C) | TGA Event (Mass Loss %) | DTA Event | Interpretation |
|---|---|---|---|
| 50 - 110 | ~1.5% | Endothermic Peak | Loss of adsorbed moisture (desolvation). |
| 220 - 225 | No mass loss | Sharp Endothermic Peak | Melting of the crystalline salt. |
| 250 - 350 | ~65% | Broad Endothermic Peak | Major decomposition step; volatilization of organic fragments. |
| >350 | ~30% | Exothermic Peaks | Oxidative degradation of remaining carbonaceous residue. |
In a study on (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, a compound with structural similarities to some phenethylamine derivatives, thermal analysis provided key stability data. nih.gov The findings from such an analysis can be summarized as follows:
| Analysis Parameter | Observation | Conclusion |
|---|---|---|
| Heating Rate | 10°C/min | The compound exhibits high thermal stability. |
| Atmosphere | Pure Air | |
| Decomposition Onset | Occurs above the melting point | The material is stable in its solid form up to melting. |
| TGA Curve | Single-step major decomposition | Suggests a primary pathway for thermal degradation. |
These analyses are fundamental in materials science and pharmaceutical development for establishing processing parameters, predicting shelf-life, and ensuring the quality and stability of chemical compounds and their formulated products. resolvemass.ca
Applications of 2 Phenylethanamine in Organic Synthesis and Materials Science
Role as Synthetic Precursors and Building Blocks
Ethenamine, 2-phenyl-, more commonly known as 2-phenylethanamine or β-phenylethylamine, is a versatile and indispensable organic compound that serves as a fundamental precursor and building block in a multitude of synthetic pathways. nih.govnbinno.com Its structural features, comprising a phenyl group attached to an ethylamine (B1201723) backbone, allow for a wide range of chemical transformations, making it a valuable intermediate in various sectors. nbinno.com
In the realm of medicinal chemistry and pharmaceutical development, the 2-phenylethanamine motif is a cornerstone for a vast number of bioactive molecules. nih.govresearchgate.net It forms the basic structure for many psychoactive compounds and endogenous catecholamines like dopamine, norepinephrine, and epinephrine. nih.govacs.org Its structure can be readily modified to produce a diverse array of active pharmaceutical ingredients (APIs). nbinno.com It is frequently employed in the synthesis of drugs such as antidepressants and anti-diabetic agents. chemimpex.com Beyond pharmaceuticals, its utility extends to the agrochemical industry and the production of specialty chemicals, including certain dyes and polymers. nbinno.com The compound's role as a key intermediate simplifies crucial steps in drug discovery and manufacturing. nbinno.com
The following table summarizes some key classes of compounds and specific molecules synthesized using 2-phenylethanamine as a starting material or core structural unit.
| Class of Compound | Specific Examples | Application Area |
| Pharmaceuticals | Antidepressants, Stimulants, Anti-diabetic drugs | Medicinal Chemistry |
| Bioactive Ligands | Adrenoceptor ligands, Dopamine receptor ligands, Serotonin (5-HT) receptor ligands | Neuropharmacology Research |
| Agrochemicals | Herbicides, Pesticides | Agriculture |
| Specialty Chemicals | Dyes, Polymer precursors | Materials Science |
Utilization as Chiral Auxiliaries and Resolving Reagents
A critical distinction must be made regarding the application of phenylethylamines in chiral synthesis. The subject of this article, 2-phenylethanamine (β-phenylethylamine), is an achiral molecule as it does not possess a stereocenter. Therefore, it cannot function directly as a chiral auxiliary or a chiral resolving agent, which are roles that require the reagent itself to be enantiomerically pure.
The compound widely used for these purposes is its constitutional isomer, 1-phenylethylamine (B125046) (α-phenylethylamine or α-PEA), which is chiral and readily available in both (R) and (S) enantiomeric forms. mdpi.com Chiral 1-phenylethylamine is frequently used in the resolution of racemic acids. The process involves reacting the racemic acid with a single enantiomer of 1-phenylethylamine to form a mixture of diastereomeric salts. nih.gov Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. nih.gov After separation, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid.
While 2-phenylethanamine is not used directly for resolution, its structural framework is of paramount importance in the design of chiral ligands and catalysts. The 2-phenylethyl moiety is a key component in a vast range of biologically active molecules and can be derivatized to create chiral structures. nih.govresearchgate.net For instance, chiral auxiliaries or ligands can be synthesized starting from or incorporating the 2-phenylethanamine backbone, where chirality is introduced at a different position in the molecule during the synthetic sequence. nih.gov In this context, 2-phenylethanamine serves as a precursor to more complex chiral molecules rather than a direct agent for chiral discrimination.
Polymerization Studies Involving 2-Phenylethanamine
Recent research has focused on the oxidative polymerization of 2-phenylethanamine to create novel polycatecholamine coatings, presenting a cost-effective alternative to the widely studied polydopamine (PDA). nih.govacs.org This process is inspired by the chemistry of mussel adhesive proteins. nih.gov Unlike dopamine, which can be polymerized using atmospheric oxygen in alkaline conditions, 2-phenylethanamine has lower chemical reactivity and requires stronger oxidizing conditions to form a polymeric film. nih.govacs.org
The polymerization mechanism involves the oxidative introduction of two hydroxyl groups onto the aromatic ring of 2-phenylethanamine to form a catechol moiety, which then undergoes polymerization. nih.gov Studies have shown that common oxidants like atmospheric oxygen or sodium periodate (B1199274) are insufficient for this process. nih.gov Instead, a radical reaction, specifically an iron(II)-driven Fenton reaction, has been successfully applied. nih.gov This method allows for the synthesis of polyphenylamine (PEA) coatings on a variety of substrates. nih.gov
The table below outlines typical conditions for the synthesis of PEA coatings via oxidative polymerization.
| Parameter | Condition | Reference |
| Monomer | 2-phenylethanamine | nih.gov |
| Concentration | 4.0 mg/mL | nih.gov |
| Solvent/Medium | Aqueous solution, pH 4.0 | nih.gov |
| Oxidizing System | Fenton reaction (FeCl₂ and H₂O₂) | nih.gov |
| Molar Ratio (H₂O₂:FeCl₂) | 25:1 | nih.gov |
| Temperature | 25 °C | nih.gov |
| Reaction Time | 24 hours | nih.gov |
The synthesis of an optically active polymer requires that chirality be introduced into the macromolecule. This is typically achieved through one of three main strategies: the polymerization of chiral monomers, the use of a chiral catalyst in the polymerization of achiral monomers (asymmetric polymerization), or the chemical modification of an existing polymer with chiral reagents.
Since 2-phenylethanamine is an achiral molecule, its direct polymerization yields an achiral polymer, which is not optically active. To create optically active polymers based on the phenylethylamine structure, it is necessary to use a chiral derivative as the monomer. For example, studies have demonstrated the synthesis of optically active polyamines through the polycondensation of chiral 1-phenylethylamine with reagents like p-xylylene dibromide. researchgate.net In such cases, the chirality of the monomer unit is incorporated into the polymer backbone or as a side chain, thus imparting optical activity to the resulting macromolecule. researchgate.net
While there are no direct reports of synthesizing optically active polymers from 2-phenylethanamine itself, it serves as a valuable precursor for creating chiral monomers. A synthetic route could involve introducing a chiral center onto the 2-phenylethanamine molecule before polymerization. The resulting chiral monomer could then be polymerized to yield an optically active polymer.
Development of Functional Materials and Ligands
The 2-phenylethanamine structure is a foundational element in the development of advanced functional materials and highly specific molecular ligands.
As an extension of the polymerization studies, the resulting polyphenylamine (PEA) coatings represent a class of functional materials. nih.gov These coatings can be applied to various surfaces, including those of implantable medical devices, to modify their surface properties. nih.gov The ability to form thin, adherent polymer films inspired by polydopamine chemistry opens avenues for creating biocompatible, antifouling, or drug-eluting surfaces. nih.gov
In medicinal chemistry, the 2-phenylethanamine scaffold is arguably one of the most important building blocks for the development of ligands that target a wide range of biological receptors. nih.govmdpi.com Its simple, open-chain, and flexible structure is present in numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine. mdpi.com This structural similarity has made it a starting point for the design of countless synthetic ligands targeting receptors involved in neurological and physiological processes. By modifying the aromatic ring, the ethyl chain, or the amino group, chemists can fine-tune the ligand's affinity, selectivity, and efficacy for specific receptor subtypes. nih.govresearchgate.net
The following table provides examples of receptor classes for which ligands based on the 2-phenylethanamine scaffold have been developed.
| Receptor Class | Example Ligands/Derivatives | Therapeutic/Research Area |
| Adrenergic Receptors (α and β) | Norepinephrine, Epinephrine, various synthetic agonists/antagonists | Cardiovascular regulation, CNS function |
| Dopamine Receptors | Dopamine, various synthetic agonists/antagonists | Parkinson's disease, Schizophrenia, ADHD |
| Serotonin (5-HT) Receptors | Ligands targeting 5-HT₂ subtypes | Psychiatry, Neurology |
| Adenosine (B11128) Receptors (AR) | N6-(2-phenylethyl)adenosine, CGS 21680 | Inflammation, Cardiovascular disease |
| Monoamine Oxidase (MAO) | Various inhibitor compounds | Depression, Neurodegenerative diseases |
Enzymatic Transformations and Biocatalysis in 2 Phenylethanamine Chemistry
Biocatalytic Synthesis of 2-Phenylethanamine and Derivatives
Biocatalytic routes to 2-phenylethanamine and related compounds primarily involve the use of specific enzymes or whole-cell systems to convert readily available precursors. These methods are central to the development of green and sustainable chemical manufacturing processes. researchgate.net Key enzymatic strategies include the use of ω-transaminases and amino acid decarboxylases.
ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, a process known as transamination. mdpi.com These enzymes are particularly valuable for the synthesis of chiral amines from prochiral ketones, offering a direct and efficient route to enantiomerically pure products. researchgate.net The synthesis of 2-phenylethanamine can be achieved via the transamination of phenylacetaldehyde (B1677652).
The general reaction catalyzed by ω-transaminases is dependent on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.com The mechanism involves a two-step "ping-pong-bi-bi" kinetic sequence where the enzyme first reacts with the amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate, and then the amino group is transferred to the amino acceptor. mdpi.com
One of the challenges in ω-TA-mediated biocatalysis is the unfavorable reaction equilibrium, which can limit product yield. mdpi.comwhiterose.ac.uk Various strategies have been developed to overcome this limitation, such as using a large excess of the amino donor, removing the ketone byproduct, or employing a "smart" amino donor like isopropylamine, which is converted to acetone. diva-portal.orgdiva-portal.org Multi-enzymatic cascade reactions have also been designed to shift the equilibrium and improve conversion rates. For instance, a three-step enzymatic cascade involving an L-amino acid deaminase (LAAD), an α-keto acid decarboxylase (KDC), and an ω-transaminase (ω-TA) has been developed for the synthesis of 2-phenylethylamine from L-phenylalanine. researchgate.netresearchgate.net
Table 1: Examples of ω-Transaminase Biocatalysis for Amine Synthesis
| Enzyme Source | Substrate | Amino Donor | Product | Key Findings |
| Chromobacterium violaceum | Acetophenone derivatives | Isopropylamine | Chiral amines | Equilibrium displacement system developed to overcome incomplete conversion. diva-portal.orgdiva-portal.org |
| Vibrio fluvialis | Prochiral ketones | Alanine | Chiral amines | High enantioselectivity for a broad range of substrates. |
| Arthrobacter citreus | Various ketones | (S)-α-methylbenzylamine | Chiral amines | Used in kinetic resolution and asymmetric synthesis. diva-portal.org |
A direct biocatalytic route to 2-phenylethanamine involves the decarboxylation of the amino acid L-phenylalanine. This reaction is catalyzed by the enzyme L-phenylalanine decarboxylase (PADC), also known as aromatic L-amino acid decarboxylase. creative-enzymes.comwikipedia.org This enzyme belongs to the family of lyases and, like transaminases, utilizes pyridoxal 5'-phosphate (PLP) as a cofactor. creative-enzymes.comwikipedia.org
The reaction catalyzed by PADC is: L-phenylalanine ⇌ 2-phenylethylamine + CO₂ creative-enzymes.comwikipedia.org
This enzymatic conversion is a key step in the metabolism of phenylalanine in various organisms and offers a straightforward method for producing 2-phenylethanamine from a renewable precursor. wikipedia.org Research has shown that certain microorganisms are efficient producers of 2-phenylethanamine via this pathway. For example, alkaliphilic Bacillus cohnii strains have been found to produce and secrete significant quantities of 2-phenylethylamine into the culture medium through the decarboxylation of L-phenylalanine. nih.gov This discovery highlights the potential for using whole-cell biocatalysts for the industrial production of this aromatic amine. nih.gov
Table 2: Studies on Enzymatic Decarboxylation of L-Phenylalanine
| Enzyme/Organism | Substrate | Product | Key Findings |
| L-Phenylalanine decarboxylase (EC 4.1.1.53) | L-Phenylalanine | 2-Phenylethylamine | Catalyzes the direct conversion with CO₂ as the only byproduct. creative-enzymes.comwikipedia.org |
| Bacillus cohnii | L-Phenylalanine | 2-Phenylethylamine | Selectively produces and secretes large amounts of the amine into the culture medium. nih.gov |
| Streptococcus faecalis | L-Phenylalanine | 2-Phenylethylamine | Source of native L-Phenylalanine decarboxylase enzyme. creative-enzymes.com |
Stereoselective Enzymatic Transformations
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective enzymatic transformations. researchgate.net Enzymes are inherently chiral molecules and can distinguish between enantiomers or create a specific stereoisomer from a prochiral substrate with high precision.
In the context of 2-phenylethanamine chemistry, ω-transaminases are paramount for stereoselective synthesis. mdpi.com They can be employed in two main strategies:
Kinetic Resolution: A racemic mixture of an amine is reacted with a ketone in the presence of a stereoselective ω-TA. One enantiomer of the amine is preferentially converted to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. mdpi.com
Asymmetric Synthesis: A prochiral ketone is converted into a single enantiomer of the corresponding amine using a stereoselective ω-TA and an amino donor. mdpi.com
The choice of enzyme is critical for achieving high enantioselectivity. For instance, (R)- and (S)-selective ω-transaminases can be used to produce either enantiomer of a chiral amine. Protein engineering has been instrumental in developing ω-TAs with improved stereoselectivity and substrate scope. diva-portal.orgdiva-portal.org
While the primary focus is often on synthesis, enzymes can also be used for the stereoselective modification of 2-phenylethanamine derivatives. For example, monoamine oxidases (MAOs) are involved in the metabolism of 2-phenylethanamine to phenylacetaldehyde, and while not a synthetic application, their stereoselectivity is a subject of study. nih.gov Furthermore, fungal biocatalysts have demonstrated the ability to perform stereoselective oxidations on related molecules like 2-phenylethanol (B73330), producing chiral diols, which showcases the potential of biocatalysis for generating stereochemical diversity in phenethyl compounds. mdpi.com
Table 3: Approaches in Stereoselective Enzymatic Synthesis of Amines
| Strategy | Description | Enzyme Example | Key Outcome |
| Asymmetric Synthesis | Conversion of a prochiral ketone to a single enantiomer of an amine. | (S)-ω-Transaminase | High enantiomeric excess (>99%) of the (S)-amine. mdpi.com |
| Kinetic Resolution | Selective transformation of one enantiomer from a racemic amine mixture. | (R)-ω-Transaminase | Resolution of a racemic amine to yield the (S)-enantiomer. mdpi.com |
| Deracemization | Combination of two enantiocomplementary enzymes to convert a racemate into a single enantiomer. | (R)-ω-TA and (S)-ω-TA | Theoretical 100% yield of a single enantiomeric product. mdpi.com |
Enzyme Discovery and Engineering for Ethenamine, 2-phenyl- Synthesis
The natural diversity of enzymes provides a vast resource for biocatalysis, but naturally occurring enzymes may not possess the ideal properties for industrial applications, such as high activity towards non-natural substrates, stability under process conditions, or the desired stereoselectivity. nih.gov Consequently, enzyme discovery and engineering are crucial for developing robust biocatalysts for 2-phenylethanamine synthesis. researchgate.net
Enzyme Discovery: Modern enzyme discovery leverages genomics and bioinformatics to mine sequence databases for novel enzymes with desired functionalities. frontiersin.org By identifying genes homologous to known transaminases or decarboxylases, researchers can uncover new biocatalysts with potentially improved properties. nih.gov High-throughput screening methods are then employed to rapidly assess the activity and selectivity of these candidate enzymes. nih.gov
Enzyme Engineering: Once a suitable enzyme is identified, protein engineering techniques can be used to enhance its performance. These techniques fall into two main categories:
Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations to amino acid residues in the active site or other key regions. diva-portal.org This can be used to alter substrate specificity, improve activity, or invert enantioselectivity. diva-portal.org For example, rational redesign of a ω-transaminase from Chromobacterium violaceum led to variants with improved properties for specific substrates. diva-portal.orgdiva-portal.org
Directed Evolution: This method mimics natural evolution in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening or selection for variants with the desired improvements. researcher.life This approach does not require prior knowledge of the enzyme's structure or mechanism and has been highly successful in creating enzymes with enhanced stability, activity, and selectivity. researcher.life
These engineering strategies are essential for tailoring enzymes like ω-transaminases and L-phenylalanine decarboxylases for the efficient and selective synthesis of 2-phenylethanamine and its derivatives, paving the way for more sustainable and economically viable production processes. researchgate.netresearcher.life
Table 4: Strategies in Enzyme Discovery and Engineering
| Strategy | Approach | Application Example | Goal |
| Discovery | Genome Mining | Searching databases for sequences similar to known ω-transaminases. | Identify novel transaminases with different substrate scopes or improved stability. frontiersin.org |
| Engineering | Rational Design | Site-directed mutagenesis of active site residues in an L-phenylalanine decarboxylase. | Alter substrate specificity to accept phenylalanine analogs. diva-portal.org |
| Engineering | Directed Evolution | Random mutagenesis of a ω-transaminase followed by high-throughput screening. | Enhance thermostability and organic solvent tolerance for industrial applications. researcher.life |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenylethenamine, and how do reaction conditions influence product purity?
- Methodological Answer : A common approach involves palladium-catalyzed reductive cyclization of nitroarenes, as demonstrated in the synthesis of (E)-N,N-dimethyl-2-(2-nitrophenyl)ethenamine (3aj) using formic acid derivatives as CO surrogates . Key variables include catalyst loading (e.g., 5 mol% Pd/C), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF). Impurities like unreacted nitro precursors or over-reduced byproducts (e.g., secondary amines) can arise if hydrogenation is incomplete. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating >95% pure product .
Q. How can researchers confirm the structural identity of 2-phenylethenamine derivatives?
- Methodological Answer : Use a combination of spectral and computational tools:
- NMR : H NMR should show vinyl proton signals at δ 5.2–6.1 ppm (doublets for trans-configuration) and aromatic protons at δ 7.2–7.8 ppm. C NMR confirms sp carbons at ~120–140 ppm .
- X-ray crystallography : Resolve bond angles (e.g., C-N-C ~120°) and planarity of the ethenamine backbone .
- InChIKey validation : Cross-reference with databases like NIST (e.g., AELCINSCMGFISI-BDAKNGLRSA-N for trans-2-phenylcyclopropylamine derivatives) .
Q. What safety protocols are essential when handling 2-phenylethenamine derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact with amines, which can cause irritation .
- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., nitroso byproducts) .
- Waste disposal : Segregate amine-containing waste in acid-resistant containers for neutralization (e.g., HCl treatment) before incineration .
Advanced Research Questions
Q. How does the cyclopropane ring in trans-2-phenylcyclopropylamine influence reactivity, and what mechanistic insights exist?
- Methodological Answer : The strained cyclopropane ring (C-C-C angle ~60°) increases electrophilicity at the adjacent amine group, facilitating nucleophilic additions. For example, trans-2-phenylcyclopropylamine undergoes ring-opening reactions with thiols via radical intermediates under UV light, as shown by ESR spectroscopy . DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .
Q. How can researchers resolve contradictions in spectral data for 2-phenylethenamine derivatives?
- Methodological Answer : Discrepancies between experimental and theoretical H NMR shifts often arise from solvent effects or conformational flexibility. For example:
- Solvent correction : Apply the Marenich equation to adjust calculated shifts for DMSO vs. CDCl .
- Dynamic NMR : Use variable-temperature studies to detect rotameric equilibria (e.g., hindered rotation around the C-N bond) .
- Cross-validation : Compare IR carbonyl stretches (~1650 cm for conjugated enamines) with mass spectrometry (e.g., [M+H]+ peaks at m/z 134 for CHN) .
Q. What computational methods are optimal for predicting the stability of 2-phenylethenamine derivatives?
- Methodological Answer :
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) using Gaussian at the MP2/cc-pVTZ level to compare isomer stability (e.g., trans vs. cis cyclopropane derivatives) .
- Degradation pathways : Simulate acid-catalyzed hydrolysis with transition state modeling (NEB method) to identify intermediates .
- Solubility prediction : Use COSMO-RS to estimate logP values and optimize solvent systems for crystallization .
Data Presentation and Analysis Guidelines
Q. How should researchers present contradictory data in publications?
- Methodological Answer :
- Tabulate discrepancies : Create a table comparing experimental vs. theoretical values (e.g., NMR shifts, reaction yields) with footnotes explaining outliers .
- Statistical analysis : Apply Student’s t-test (p < 0.05) to determine if differences are significant .
- Visual aids : Use heatmaps to highlight regions of spectral misalignment or Arrhenius plots to illustrate temperature-dependent reactivity .
Ethical and Regulatory Considerations
Q. What regulatory frameworks govern the use of 2-phenylethenamine derivatives in academic research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
